molecular formula C16H20N4OS B5373102 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

Cat. No. B5373102
M. Wt: 316.4 g/mol
InChI Key: KZCCUNYJKAHGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline, also known as DTAI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DTAI is a small molecule that belongs to the class of indoline derivatives and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound has been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline has several advantages for lab experiments, including its small size, high purity, and stability. This compound is also easy to synthesize, which makes it an attractive candidate for further research. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Furthermore, future research could focus on optimizing the synthesis of this compound to improve its yield and purity. Finally, future research could investigate the potential use of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline involves a multistep process that includes the reaction of 4,5-diethyl-1,2,4-triazole-3-thiol with acetic anhydride to form 4,5-diethyl-1,2,4-triazole-3-acetate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline has shown promising results in various scientific applications, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have antibacterial and antifungal activity. Furthermore, this compound has potential applications in the treatment of neurodegenerative diseases due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-3-14-17-18-16(19(14)4-2)22-11-15(21)20-10-9-12-7-5-6-8-13(12)20/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCUNYJKAHGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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